molecular formula C16H23BrN2O2 B1452429 叔丁基 4-(3-溴苄基)哌嗪-1-羧酸酯 CAS No. 865314-27-8

叔丁基 4-(3-溴苄基)哌嗪-1-羧酸酯

货号 B1452429
CAS 编号: 865314-27-8
分子量: 355.27 g/mol
InChI 键: OGPMLLFLZWGTPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O2 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” consists of 16 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is JSRUCGIETXRETJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a solid substance . The molecular weight is 341.24300 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

凡德他尼的合成和工业应用

类似化合物的显着应用之一涉及治疗剂凡德他尼的合成。 W. Mi (2015) 的一项研究详细介绍了凡德他尼的合成,其中使用叔丁基 4-((甲苯磺酰氧)甲基)哌啶-1-羧酸酯作为中间体。该工艺因其商业可行性和更高的产率而备受关注,表明此类化合物在工业制药中的重要性。

药物设计中的哌嗪衍生物

哌嗪衍生物的研究显示了它们广泛的治疗潜力,从中枢神经系统药物到抗癌药物和心脏保护药物。 A. Rathi 等人 (2016) 的研究“哌嗪衍生物的治疗用途:专利综述 (2010 年至今)”强调了哌嗪类分子的灵活性和重要性在药物发现中,突出了它们在各种治疗领域的广泛应用。

抗氧化特性和环境影响

Runzeng Liu 和 S. Mabury (2020) 对合成酚类抗氧化剂的综述讨论了 2,6-二叔丁基-4-甲基苯酚 (BHT) 等化合物在延长产品保质期中的作用。虽然没有直接关系,但该研究强调了叔丁基基团在科学研究中更广泛的相关性,特别是关于环境出现和毒性。

在抗分枝杆菌活性中的作用

哌嗪及其类似物已显示出对抗结核分枝杆菌菌株(包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株)有希望的抗分枝杆菌活性。 P. Girase 等人 (2020) 的综合综述详细阐述了哌嗪类抗结核分子的设计、原理和构效关系 (SAR),提供了开发更安全、更具选择性和更具成本效益的抗分枝杆菌药物的见解。

环境修复

甲基叔丁基醚 (MTBE) 等相关化合物的环境持久性促进了对修复方法的研究。例如 M. Vakili 等人 (2017) 的“甲基叔丁基醚在环境中的吸附研究”等研究回顾了从水中去除 MTBE 的吸附技术,突出了叔丁基类化合物使用中的环境考虑因素。

安全和危害

The safety information for “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

生化分析

Biochemical Properties

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMLLFLZWGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701797
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865314-27-8
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-3-(bromomethyl)benzene (677 mg, 2.71 mmol) in THF (10 ml) was added triethylamine (380 μL, 2.71 mmol), followed by tert-butyl piperazine-1-carboxylate (504 mg, 2.71 mmol). The mixture was allowed to stir at RT for one hour. The solvent was evaporated and the residue was purified with a silica gel column eluting with 1:10 EtOAc/hexanes to give the title compound as an oil (888 mg, 2.49 mmol, 92%). [M+H] calc'd for C16H24BrN2O2, 355; found, 355.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-bromobenzyl bromide (6 g) and Boc-piperazine (4.06 g) in acetonitrile (30 mL) was treated with triethylamine (3.36 mL). The resulting mixture was heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture was treated with saturated sodium bicarbonate solution (20 mL), and then extracted with ethyl acetate (2×30 mL). The organic phases were combined, dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica (100 g) eluting with ethyl acetate/cyclohexane to give the title compound (6.95 g). LC/MS: m/z, 355, 357 (M+H), 2.40 min.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。